molecular formula C18H14BrNO6 B2618787 Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308295-93-4

Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2618787
CAS No.: 308295-93-4
M. Wt: 420.215
InChI Key: QTGQILSIOWDPRW-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO6/c1-10-17(18(21)24-2)13-7-16(14(19)8-15(13)26-10)25-9-11-3-5-12(6-4-11)20(22)23/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGQILSIOWDPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Methylation: Addition of a methyl group to the benzofuran structure.

    Nitration: Introduction of a nitro group to the phenyl ring.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of bromine with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core structure may also play a role in its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methyl-6-nitrophenol: Shares similar functional groups but differs in the core structure.

    5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Another brominated compound with a different substitution pattern.

Uniqueness

Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups, including a bromo substituent, a methoxy group, and a nitro group. The structural formula can be represented as follows:

C18H14BrNO6\text{C}_{18}\text{H}_{14}\text{Br}\text{N}\text{O}_6

Table 1: Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H14BrNO6
Molecular Weight420.21 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, revealing MIC values of 40 µM and 60 µM, respectively. These results suggest moderate antibacterial activity, potentially useful in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings: In a study involving human colon cancer cell lines (HT-29), this compound showed an IC50 value of approximately 92.4 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may damage cellular components, while the benzofuran moiety may interact with enzymes or receptors involved in cellular signaling pathways.

MechanismDescription
Nitro ReductionForms reactive intermediates that can damage DNA and proteins
Enzyme InteractionPotential inhibition of specific enzymes involved in cancer progression
Apoptosis InductionTriggers programmed cell death in cancer cells

Comparison with Similar Compounds

This compound shares structural similarities with other benzofuran derivatives but exhibits unique biological properties due to its specific functional groups.

Table 3: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-4-methyl-6-nitrophenolBromine and nitro groupsModerate antibacterial
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenolDifferent substitution patternLimited anticancer activity

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